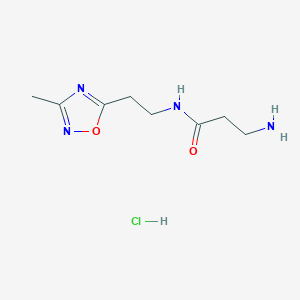![molecular formula C20H20N2O5S B2705641 methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898463-00-8](/img/structure/B2705641.png)
methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate” has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Methylation of the pyrroline ring at position 2 has been shown to lead to an increased diuretic effect .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3. This representation provides a detailed view of the compound’s structure, including the positions of the carbon, nitrogen, oxygen, and sulfur atoms, as well as the locations of the double bonds and the orientation of the functional groups.Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate” are not available in the retrieved data, compounds with similar structures have been synthesized using various methods . These methods often involve cyclization processes or domino reactions .Applications De Recherche Scientifique
Biological Active Sulfonamide Hybrids
Sulfonamides are a crucial class of drugs, known for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects, among others. Recent advances have focused on developing two-component sulfonamide hybrids, incorporating various organic compounds like coumarin, indole, and quinoline, to create a significant range of hybrids. These developments hint at the potential versatility of sulfonamide-based compounds like the one , in biomedical and pharmaceutical research (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).
Antineoplastic Potential of Pyrrolo-quinoline Derivatives
Pyrrolo-quinoline derivatives have been synthesized and evaluated for their potential as antineoplastic agents. These compounds demonstrate interesting cell growth inhibitory properties, particularly against cell lines derived from solid tumors such as CNS, melanoma, and prostate-derived cells. Their mechanism of action appears distinct from traditional topoisomerase II inhibitors, suggesting a novel approach to cancer therapy that could potentially be explored with methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).
Synthesis of Pyrroloquinoline Derivatives
The exploration of novel synthetic pathways to create pyrroloquinoline derivatives is of significant interest in the field of organic chemistry. Such research provides insights into the potential for synthesizing complex molecules, including methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, for various applications in medicinal chemistry and drug development (Wu et al., 2017).
Larvicidal Activity of Pyrrolo[1,2-a]quinoline Derivatives
The larvicidal activity of certain pyrroloquinoline derivatives against Anopheles arabiensis suggests potential applications in public health for controlling mosquito populations and combating malaria. This line of research indicates that compounds with the pyrroloquinoline core could be valuable in developing new insecticides or antimalarial agents (Uppar et al., 2020).
Propriétés
IUPAC Name |
methyl 2-[methyl-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-21(17-6-4-3-5-16(17)20(24)27-2)28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVNEONDSGCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)
![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
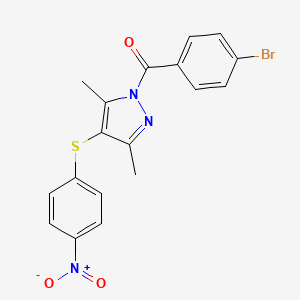
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)
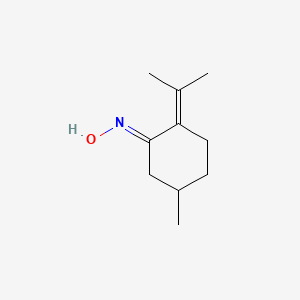
![5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2705566.png)
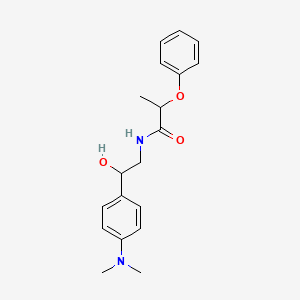

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)
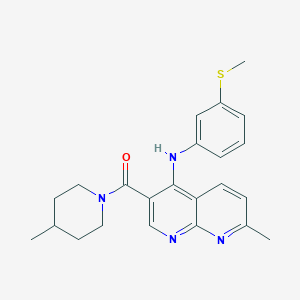
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

